molecular formula C20H18O5 B3407400 (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623123-04-6

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3407400
CAS No.: 623123-04-6
M. Wt: 338.4 g/mol
InChI Key: XKOSJFJKWPHNDE-WQRHYEAKSA-N
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Description

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a benzylidene group, and an ethyl ester moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate in the presence of a base like triethylamine or potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran derivatives with different oxidation states.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzofuran alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzofuran derivatives with ketone or carboxylic acid functionalities.

    Reduction: Benzofuran alcohols.

    Substitution: Various substituted benzofuran esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core and benzylidene group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)acetate
  • Methyl 2-(2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)propanoate
  • Propyl 2-(2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)propanoate

Uniqueness

Compared to similar compounds, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. The (Z)-configuration of the ethyl ester group can influence its binding affinity and selectivity towards biological targets, making it a compound of particular interest in drug discovery and development.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)24-15-9-10-16-17(12-15)25-18(19(16)21)11-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOSJFJKWPHNDE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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